molecular formula C12H18ClN3O4S B12774493 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride CAS No. 133628-24-7

2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride

Cat. No.: B12774493
CAS No.: 133628-24-7
M. Wt: 335.81 g/mol
InChI Key: AWJOPKZIZDNHFV-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride is a complex organic compound with a molecular formula of C16H18N2O2S This compound is known for its unique chemical structure, which includes a thiophene ring, a carboxamide group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a carboxamide group, followed by the introduction of the methyl and nitro groups. The final step involves the addition of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the morpholine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxamide, 5-methyl-N-[2-(4-morpholinyl)phenyl]-
  • 5-methyl-N-3-pyridinyl-2-thiophenecarboxamide
  • N-(2-methoxybenzyl)-5-methyl-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

133628-24-7

Molecular Formula

C12H18ClN3O4S

Molecular Weight

335.81 g/mol

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-4-nitrothiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C12H17N3O4S.ClH/c1-9-10(15(17)18)8-11(20-9)12(16)13-2-3-14-4-6-19-7-5-14;/h8H,2-7H2,1H3,(H,13,16);1H

InChI Key

AWJOPKZIZDNHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NCCN2CCOCC2)[N+](=O)[O-].Cl

Origin of Product

United States

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